molecular formula C10H13N3O2 B1303619 2-Piperazin-1-ylnicotinic acid CAS No. 374063-94-2

2-Piperazin-1-ylnicotinic acid

Cat. No. B1303619
M. Wt: 207.23 g/mol
InChI Key: BCDHEUBISMKPOQ-UHFFFAOYSA-N
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Description

2-Piperazin-1-ylnicotinic acid is a compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 . It is also known by its IUPAC name, 2-(1-piperazinyl)nicotinic acid .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .


Molecular Structure Analysis

The molecular structure of 2-Piperazin-1-ylnicotinic acid is represented by the InChI code: 1S/C10H13N3O2/c14-10(15)8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H,14,15) .

Scientific Research Applications

1. Piperidine Derivatives in Drug Design

  • Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application: The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

2. Antimicrobial Activity of Piperazine Derivatives

  • Summary of Application: There is an urgent need to discover and develop novel antibacterial agents . A synthesized compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), exhibits antimicrobial activity .
  • Methods of Application: Fluorescence microscopy was used to measure PNT’s uptake into microbial cells (strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA)), and transmission electron microscopy (TEM) was used to investigate the influence of PNT on the configuration of microbial cells . A DNA gyrase supercoiling assay was used to investigate whether PNT inhibits DNA gyrase .
  • Results or Outcomes: PNT was taken up by more than 50% of microbial cells within 30 min . Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with PNT, although there was no disintegration of the bacterial membrane . In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of PNT increased . This suggests that PNT is taken up by microbial cells, resulting in cell disruption, and it reveals that one of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .

3. Histamine H3 and Sigma-1 Receptor Antagonists

  • Summary of Application: Some clinically evaluated histamine H3 receptor (H3R) antagonists possess nanomolar affinity at sigma-1 receptors (σ1R), suggesting that this feature might play an essential role in their therapeutic effects .
  • Methods of Application: The study involved the selection of 20 representative structures among previously reported H3R ligands to investigate their affinity at σ1R . Molecular modeling techniques were used to identify the putative protein−ligand interactions responsible for their high affinity .
  • Results or Outcomes: Six of the tested compounds showed higher affinity toward σ1R than σ2R with the highest binding preference to σ1R for compounds 5, 11, and 12 . All these ligands share a common structural feature: the piperidine moiety as the fundamental part of the molecule . Both ligands turned out to be high-affinity histamine H3 and σ1 receptor antagonists with negligible affinity at the other histamine receptor subtypes and promising antinociceptive activity in vivo .

4. Piperazine-Based Antimicrobial Polymers

  • Summary of Application: Microbial infections are a life-threatening concern in several areas, which include the biomedical sector, healthcare products, water purification systems, and food packaging . Polymers with low molecular weight bioactive agents or disinfectants help the scientific community to reduce the lethality rate caused by pathogenic microbes .
  • Methods of Application: The study involves the synthesis of numerous antimicrobial polymers using various antimicrobial agents . Piperazine, a six-membered heterocyclic ring with two opposing nitrogen atoms, provides a large polar surface area, structural rigidity, and hydrogen-bond acceptors and donors, which often lead to enhanced target affinity, specificity .
  • Results or Outcomes: The use of piperazine in the synthesis of antimicrobial polymers due to their wide range of pharmacological activities, leads to the development of new therapeutic agents .

properties

IUPAC Name

2-piperazin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDHEUBISMKPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377979
Record name 2-Piperazin-1-ylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-ylnicotinic acid

CAS RN

374063-94-2
Record name 2-(1-Piperazinyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374063-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperazin-1-ylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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